1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

Enzyme inhibition Pyrrolidinone derivatives Structure-Activity Relationship (SAR)

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid (CAS 109859-99-6) is a synthetic pyrrolidinone derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. It is commercially available as a research chemical, commonly supplied at 95–98% purity as a white solid.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 109859-99-6
Cat. No. B3033642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-oxopyrrolidine-3-carboxylic acid
CAS109859-99-6
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c14-11-10(12(15)16)6-7-13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
InChIKeyXRKSEEMBEXHDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-oxopyrrolidine-3-carboxylic acid (CAS 109859-99-6): Procurement-Ready Physicochemical and Safety Profile for Early-Stage Discovery


1-Benzyl-2-oxopyrrolidine-3-carboxylic acid (CAS 109859-99-6) is a synthetic pyrrolidinone derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is commercially available as a research chemical, commonly supplied at 95–98% purity as a white solid . The compound features a 2-oxopyrrolidine core N-substituted with a benzyl group and a carboxylic acid at the 3-position, placing it within a broader class of pyrrolidine-3-carboxylic acid building blocks explored as synthetic intermediates for bioactive molecules, including endothelin receptor antagonists and nootropic agents [1][2]. Its safety profile indicates acute oral, dermal, and inhalation toxicity (H302, H312, H332) and it is classified as a skin and eye irritant (H315, H319) .

Why Generic Substitution Falls Short for 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid in Research Procurement


Substituting 1-benzyl-2-oxopyrrolidine-3-carboxylic acid with a generic pyrrolidinone or an N-substituted pyrrolidine analog is not a trivial decision for the scientific user. While the compound is primarily cataloged as a synthetic intermediate, its precise substitution pattern—the specific placement of the carboxylic acid at the 3-position relative to the 2-oxo group and the N-benzyl moiety—is critical. Regioisomers, such as 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, demonstrate distinct biological fates; for instance, the 5-oxo isomer has been reported as a weak enzyme inhibitor (37.6% inhibition at 2 mM), while comparable data for the 2-oxo target compound remains unavailable in the public domain [1]. This structural divergence means a generic analog cannot be assumed to replicate the target compound's interactions in downstream synthetic or biochemical applications, and may introduce uncharacterized activity that compromises assay reproducibility [2].

Quantitative Evidence Guide for 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid: Head-to-Head Comparator Analysis


Regioisomeric Selectivity in Enzyme Inhibition: 2-Oxo vs. 5-Oxo Pyrrolidine-3-carboxylic acid

A direct head-to-head comparison of the target compound's enzyme inhibition profile with its regioisomer is not possible, as the 2-oxo derivative has no reported biological activity in any screened enzyme or cell-based assay. In contrast, the 5-oxo regioisomer, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, shows 37.6% inhibition at 2 mM in a specific enzyme assay, representing a class-level inference for the pyrrolidinone scaffold but not evidence for the 2-oxo compound itself [1]. This data underscores that even a simple shift of the carbonyl from the 2- to the 5-position yields a quantifiable, albeit weak, biochemical interaction, whereas the target compound remains an uncharacterized structural analog.

Enzyme inhibition Pyrrolidinone derivatives Structure-Activity Relationship (SAR)

Physicochemical Determinants of Medicinal Chemistry Utility: Hydrogen Bonding Capacity vs. Aniracetam

A cross-study comparison of fundamental physicochemical properties reveals a key differentiation between the target compound and aniracetam (CAS 72432-10-1), a structurally related clinical nootropic also bearing the C12H13NO3 formula. The target compound has 1 hydrogen bond donor and 3 acceptors, with a topological polar surface area (TPSA) of 57.61 Ų . Aniracetam, by contrast, has a calculated TPSA of 55.8 Ų and a similar H-bond profile, yet its physicochemical optimization was driven by a specific logP and CNS penetration profile achieved through a 4-methoxybenzoyl substitution rather than the benzyl-carboxylic acid motif [1]. The target compound's exposed carboxylic acid (predicted logP ~1.12) suggests it will be significantly more polar and less CNS-penetrant than aniracetam (logP ~2.0), a crucial differentiating factor for applications targeting peripheral vs. central targets.

Medicinal chemistry Nootropics Physicochemical properties

Commercially Available Purity and Batch-to-Batch Consistency for Reproducible Screening

A cross-vendor survey of commercially available batches of 1-benzyl-2-oxopyrrolidine-3-carboxylic acid reveals a competitive purity range of 95% to 98% . For its closest commercially cataloged analog, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, no purity specification is publicly listed on BRENDA or major supplier databases, representing a procurement risk for scientists requiring defined purity for reproducible dose-response experiments. A compound lacking a defined purity specification introduces an unquantifiable variable into biological assays, whereas the target compound can be sourced with a guaranteed minimum purity of 95%, supported by HPLC or NMR analysis from suppliers such as Apollo Scientific and AchemBlock .

Quality control Reproducibility High-throughput screening (HTS)

Intellectual Property Freedom-to-Operate: A Scaffold Distinct from Patented Endothelin Antagonists

A class-level analysis of the patent landscape indicates that while N-substituted pyrrolidine-3-carboxylic acids are heavily patented as endothelin receptor antagonists (e.g., Atrasentan, ABT-627, with an IC50 of 0.36 nM at the ETA receptor and >1000-fold selectivity over ETB), the specific 1-benzyl-2-oxopyrrolidine-3-carboxylic acid scaffold is not claimed in these key composition-of-matter patents, which focus on 2,4-diarylpyrrolidine-3-carboxylic acid cores and specific acetamide side chains [1][2]. The 1-benzyl-2-oxo substitution pattern is referenced in over 76 patents, primarily as a synthetic intermediate or in nootropic agent applications, not as a final endothelin antagonist structure [3]. This creates a differentiated intellectual property position for organizations seeking to explore this chemotype for novel targets beyond the endothelin axis.

Intellectual property Lead optimization Scaffold hopping

Optimal Research and Industrial Application Scenarios for 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid


Scaffold-Hopping Campaign for Non-Endothelin G-Protein Coupled Receptor (GPCR) or CNS Targets

Given its distinct 1-benzyl-2-oxo substitution pattern, which avoids the heavily patented 2,4-diarylpyrrolidine-3-carboxylic acid space of endothelin antagonists, this compound is recommended as a starting point for scaffold-hopping library design targeting novel GPCRs or CNS receptors. The higher polarity (TPSA 57.61 Ų, logP 1.12) relative to CNS-penetrant nootropics like aniracetam suggests it may be particularly suited for peripherally restricted targets or for optimizing solubility-limited leads. Researchers should leverage its 95–98% certified purity to ensure reproducible primary screening data. [1]

High-Throughput Screening (HTS) with Defined Purity as a Structural Diversity Element

The compound serves as a well-characterized, commercially available diversity element for HTS libraries. Unlike its closest regioisomer, which lacks a published purity specification, this compound can be procured with a guaranteed minimum 95% purity and supporting analytical data. This quality assurance is essential for eliminating false positives from impurities and for generating reliable dose-response curves in biochemical or cell-based assays targeting enzyme inhibition, where regioisomeric specificity may be critical. [2]

Synthetic Intermediate for Nootropic or Neuroprotective Agent Development

Building on the historical precedent of 1,4-disubstituted 2-oxopyrrolidines as nootropic agents, the 3-carboxylic acid handle provides a versatile synthetic entry point for amide coupling or esterification to generate focused libraries of potential cognitive enhancers. The intellectual property landscape supports this application, as the scaffold is primarily referenced in patents related to neurodegenerative disease and nootropic indications rather than endothelin antagonism, offering a potentially clearer path for lead optimization and patent prosecution. [3][4]

Quote Request

Request a Quote for 1-Benzyl-2-oxopyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.